molecular formula C24H23FN4O B2633908 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 1359506-34-5

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2633908
CAS No.: 1359506-34-5
M. Wt: 402.473
InChI Key: XAKQBTHDYPUNAR-UHFFFAOYSA-N
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Description

The compound 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a quinoline-based small molecule characterized by:

  • A 3-cyano-6-methylquinolin-4-yl moiety, providing a planar aromatic system with electron-withdrawing (cyano) and electron-donating (methyl) substituents.
  • A 4-fluorobenzyl group attached to the carboxamide nitrogen, introducing hydrophobic and halogen-bonding interactions.

Properties

IUPAC Name

1-(3-cyano-6-methylquinolin-4-yl)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O/c1-16-2-7-22-21(12-16)23(19(13-26)15-27-22)29-10-8-18(9-11-29)24(30)28-14-17-3-5-20(25)6-4-17/h2-7,12,15,18H,8-11,14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKQBTHDYPUNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide involves multiple steps, including the formation of the quinoline core, the introduction of the cyano and methyl groups, and the coupling with the piperidine and fluorophenyl moieties. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The quinoline core can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinoline N-oxides, amines, and substituted fluorophenyl derivatives.

Scientific Research Applications

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving quinoline derivatives.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine and fluorophenyl groups can enhance binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline-Based Derivatives

a. 1-(3-Cyano-6-fluoroquinolin-4-YL)-N-[4-(trifluoromethoxy)phenyl]piperidine-4-carboxamide ()
  • Structural Differences : Substitution of the 6-methyl group with 6-fluoro and replacement of the 4-fluorobenzyl with a 4-trifluoromethoxyphenyl group.
  • Fluorine at position 6 may alter binding affinity to targets like viral proteases or kinases .
b. 3-(3-Chlorophenyl)sulfonyl-6-fluoranyl-1-methyl-7-piperidin-1-yl-quinolin-4-one ()
  • Structural Differences: Incorporates a sulfonyl group and a 4-one ring instead of cyano and carboxamide moieties.
  • The 4-one structure may limit hydrogen-bonding interactions compared to carboxamide derivatives .

Piperidine Carboxamide Derivatives with Varied Aromatic Groups

a. N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide ()
  • Structural Differences: Replaces the quinoline core with a naphthalene group and introduces a 1-(naphthalen-1-yl)ethyl side chain.
  • Functional Impact : The bulkier naphthalene group may enhance hydrophobic interactions with protein pockets, as seen in its activity against SARS-CoV-2 .
b. N-(3-(4-Isopropylpiperidin-1-yl)propyl)-1-((2-(2-chloro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ()
  • Structural Differences: Features an oxazole ring instead of quinoline and a 4-isopropylpiperidinyl side chain.
  • Functional Impact : The oxazole ring’s smaller size and nitrogen orientation may reduce π-π stacking but improve metabolic stability. This compound demonstrated 57% yield and >99.8% purity, suggesting robust synthetic scalability .

Key Comparative Data

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Yield/Purity
Target Compound Quinoline 3-Cyano, 6-methyl, 4-fluorobenzyl ~420 (estimated) Not reported Not available
1-(3-Cyano-6-fluoroquinolin-4-YL)-... [2] Quinoline 6-Fluoro, 4-trifluoromethoxyphenyl ~469 Not specified Not reported
N-(4-Fluorobenzyl)-1-(1-naphthylethyl)... [3] Piperidine carboxamide Naphthalene, 4-fluorobenzyl ~437 SARS-CoV-2 "Acceptable" activity
Oxazole-based analog [1] Oxazole 2-Chloro-6-methylphenyl, 4-isopropylpiperidine ~522 Hepatitis C Virus (HCV) 57%, >99.8% purity

Biological Activity

1-(3-Cyano-6-methylquinolin-4-YL)-N-[(4-fluorophenyl)methyl]piperidine-4-carboxamide is a synthetic compound belonging to the quinoline derivatives class. This compound is characterized by a complex structure that includes a quinoline core, a cyano group, and a piperidine ring with a carboxamide functional group. Its unique structural features suggest potential biological activities that are of significant interest in medicinal chemistry.

Structural Characteristics

Property Details
IUPAC Name This compound
Molecular Formula C23H21FN4O
Molecular Weight 388.4 g/mol
CAS Number 1207043-70-6

The compound's structure contributes to its pharmacological properties, making it a candidate for further investigation into its biological activity.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific cellular pathways associated with cancer proliferation. For instance, compounds similar to this compound have been shown to inhibit sirtuins and other proteins involved in cancer cell survival and proliferation .

In vitro studies have demonstrated that certain quinoline derivatives can effectively inhibit cancer cell lines, with some compounds showing IC50 values in the low micromolar range. For example, compounds derived from quinoline structures have been reported to possess moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values ranging from 0.014 to 5.87 µg/mL .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

  • Sirtuin Inhibition : Quinoline derivatives have been associated with the inhibition of sirtuins, which are proteins that regulate cellular aging and metabolism. This inhibition can lead to increased apoptosis in cancer cells.
  • COX Inhibition : Some studies suggest that similar compounds act as COX inhibitors, which could contribute to their anti-inflammatory and anticancer effects .
  • Binding Affinity : The structural complexity of the compound allows it to bind effectively to target proteins, potentially enhancing its therapeutic efficacy.

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, general trends observed in quinoline derivatives indicate favorable absorption and distribution characteristics. Studies on related compounds suggest that they exhibit good oral bioavailability and metabolic stability .

Study on Quinoline Derivatives

A comparative study evaluated various quinoline derivatives for their anticancer properties against multiple cancer cell lines. The study highlighted that modifications in the quinoline structure significantly influenced biological activity:

Compound Activity (IC50) Target
Compound A0.5 µMSirtuins
Compound B1.2 µMCOX-2
Compound C0.8 µMTopoisomerase I

These findings underscore the importance of structural modifications in enhancing biological activity.

Antimicrobial Evaluation

Another study focused on the antimicrobial properties of quinoline derivatives, revealing that certain compounds exhibited significant activity against both bacterial and fungal strains. The results indicated that structural variations could lead to improved antimicrobial efficacy.

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